molecular formula C12H16F2N2 B13536829 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13536829
M. Wt: 226.27 g/mol
InChI Key: ISQQPGHDUXGGKO-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane (CAS: 1206593-25-0) is a diazepane derivative featuring a 3,4-difluorophenyl substituent at position 1 and a methyl group at position 5. The fluorine atoms on the phenyl ring enhance metabolic stability and modulate electronic properties, making this compound a candidate for pharmacological studies.

Properties

Molecular Formula

C12H16F2N2

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16F2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3

InChI Key

ISQQPGHDUXGGKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane generally involves:

  • Formation of the diazepane ring via cyclization of suitable diamine precursors.
  • Introduction of the difluorophenyl group through aromatic substitution or cross-coupling reactions.
  • Methylation at the 5-position of the diazepane ring.
  • Enantioselective control to obtain the desired stereochemistry, especially when chiral centers are involved.

Enantioselective Synthesis and Chiral Control

The synthesis of This compound with high enantioselectivity can be achieved through organocatalytic asymmetric reactions, as demonstrated in recent literature. For example, the use of chiral phosphoric acids catalyzing three-component reactions involving aldehydes, diamines, and cyclohexane-1,3-diones has been shown to produce chiral diazepine derivatives with high enantiomeric excess.

Enantioselective Strategy:

  • Employ chiral catalysts such as SPINOL-derived phosphoric acids.
  • Conduct multicomponent reactions to assemble the diazepine core with stereocontrol.
  • Follow with functionalization steps to introduce the difluorophenyl and methyl groups.

Data Table Summarizing the Synthesis Pathway

Step Reaction Reagents Conditions Purpose References
1 Aromatic amination Palladium catalyst, aryl halide 80-120°C, 12-24 hrs Attach difluorophenyl group
2 Ring cyclization Polyphosphoric acid 100-150°C, 6-12 hrs Form diazepane core
3 Methylation Methyl iodide, potassium carbonate Room temp to 50°C, 4-8 hrs Introduce methyl group -
4 Enantioselective synthesis Chiral phosphoric acids Mild, controlled Stereocontrol

Notes and Considerations

  • Safety: Use of flammable and toxic reagents such as methyl iodide requires proper handling.
  • Yield Optimization: Mild reaction conditions and purification techniques such as chromatography are essential for high purity.
  • Industrial Scale: Processes involving palladium catalysis and multicomponent reactions are scalable with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(3,5-Difluorophenyl)-5-methyl-1,4-diazepane
  • Structure : Differs in fluorine substitution (3,5-difluoro vs. 3,4-difluoro).
  • This compound is also discontinued, suggesting similar synthesis or stability challenges .
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane (CAS: 1542097-09-5)
  • Structure : Chlorine replaces fluorine at the 3,4-positions.
  • Implications : Chlorine’s larger size and higher lipophilicity may improve membrane permeability but reduce metabolic stability. Molecular weight increases to 259.17 g/mol (vs. ~234 g/mol for the difluoro analog) .
7-(4-Fluoro-3-methoxyphenyl)-2,3-dihydro-5-methyl-1H-1,4-diazepine (CAS: 63185-31-9)
  • Structure : Incorporates a methoxy group and partial saturation (2,3-dihydro).
  • Implications: Methoxy enhances solubility but may introduce metabolic liabilities (e.g., demethylation).

Functional Group Modifications

(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate
  • Structure : A benzyl ester replaces the difluorophenyl group.
  • Stereochemistry (R-configuration) may influence chiral recognition in biological systems .
1-Phenyl-[1,4]diazepane Derivatives
  • Examples : Nitro-, sulfonic acid-, or benzoyl-substituted variants (e.g., 1-(2-nitrophenyl)-1,4-diazepane).
  • Implications : Nitro groups are electron-withdrawing, altering electronic density and reactivity. Such modifications are often explored for antimicrobial or CNS activity .

Research Implications and Trends

  • Fluorine vs. Chlorine : Fluorinated analogs prioritize metabolic stability and electronegativity, while chlorinated derivatives emphasize lipophilicity and potency.
  • Ring Saturation : Fully saturated diazepanes (e.g., 1-(3,4-difluorophenyl) analog) offer greater conformational flexibility compared to 2,3-dihydro variants, impacting target selectivity.
  • Synthetic Challenges : Discontinuation of multiple analogs (e.g., 3,4-difluoro and 3,5-difluoro derivatives) suggests hurdles in large-scale synthesis or purification .

Biological Activity

1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane is a synthetic organic compound belonging to the diazepane class, characterized by a diazepane ring substituted with a 3,4-difluorophenyl group and a methyl group at the 5-position. This unique structure provides distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The compound's structure is defined as follows:

  • Chemical Formula : C12H14F2N2
  • Molecular Weight : 224.25 g/mol

The presence of fluorine atoms enhances lipophilicity and stability, potentially leading to improved pharmacokinetic properties. The specific substitution pattern on the phenyl ring influences both its chemical reactivity and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest activity against various pathogens, indicating potential as an antimicrobial agent.
  • Antiviral Activity : The compound may interact with viral targets, although specific mechanisms remain to be elucidated.
  • Interaction with Neurotransmitter Receptors : Initial findings suggest that this compound may interact with serotonin and dopamine receptors, which are critical for mood regulation.

The mechanism of action is hypothesized to involve binding to specific molecular targets such as enzymes or receptors. This interaction may modulate biological pathways relevant to its therapeutic effects. Further studies are necessary to elucidate the precise mechanisms and potential side effects associated with its use in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(2,3-Difluorophenyl)-5-methyl-1,4-diazepaneSubstituted at the 2 and 3 positionsDifferent fluorine substitution affects reactivity
1-(2,5-Difluorophenyl)-5-methyl-1,4-diazepaneSubstituted at the 2 and 5 positionsVariation in biological activity due to substitution
1-(2,4-Difluorophenyl)(2-methylphenyl)-5-methyl-1,4-diazepaneMultiple substitutions on the phenyl ringsEnhanced stability and potential for diverse reactivity

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. This arrangement influences both its chemical reactivity and biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of diazepane derivatives:

  • Anticancer Activity : In related research on diazepane derivatives, compounds have shown significant anticancer properties against various cancer cell lines. For instance, certain diazepane analogues demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
  • Pharmacological Profiles : In a study evaluating diazepane compounds for their pharmacological profiles, it was noted that modifications in the diazepane structure could lead to enhanced receptor binding affinities and improved therapeutic indices .

Q & A

Q. What experimental controls are critical when evaluating the compound’s selectivity across receptor subtypes?

  • Methodological Answer : Include positive controls (known agonists/antagonists) and negative controls (vehicle-only) in dose-response assays. Use knockout cell lines or RNAi silencing to confirm target specificity. Cross-validate with orthogonal assays (e.g., calcium flux for GPCRs vs. cAMP ELISA) .

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